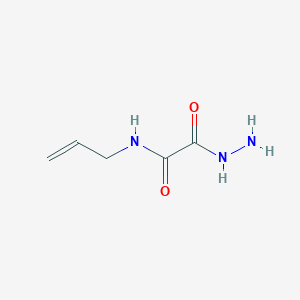
2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of hydrazinyl and oxo functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide typically involves the reaction of hydrazine with an appropriate acylating agent. One common method is the reaction of hydrazine hydrate with N-(prop-2-en-1-yl)acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typical conditions include moderate temperatures (25-80°C) and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
2-Hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-hydrazinyl-2-oxo-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-2-oxo-N-m-tolylacetamide
- 2-Hydrazino-N-[3-(4-morpholinyl)propyl]-2-oxoacetamide
- 2-Hydrazino-2-oxo-N-(1-phenylethyl)acetamide
Uniqueness
Compared to similar compounds, it may offer advantages in terms of selectivity and efficacy in certain chemical and biological contexts .
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-hydrazinyl-2-oxo-N-prop-2-enylacetamide |
InChI |
InChI=1S/C5H9N3O2/c1-2-3-7-4(9)5(10)8-6/h2H,1,3,6H2,(H,7,9)(H,8,10) |
InChI Key |
AHLKPRCMENDZSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


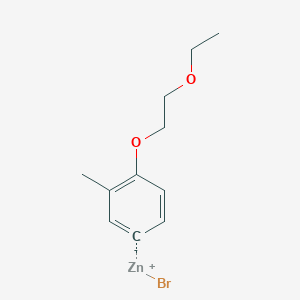
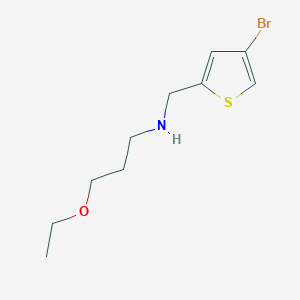
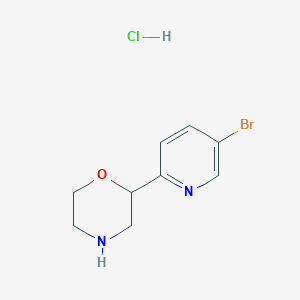
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
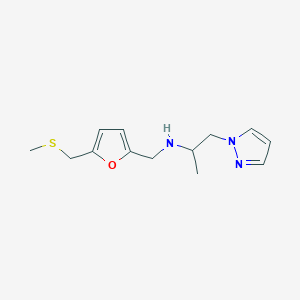
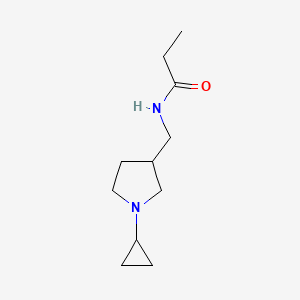
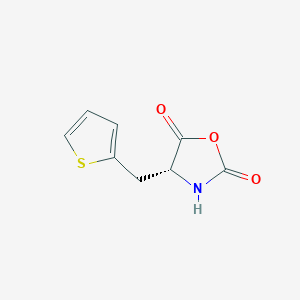
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)

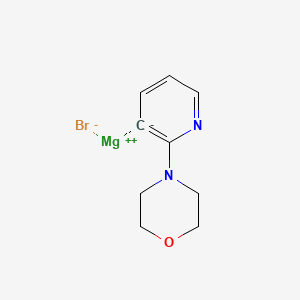
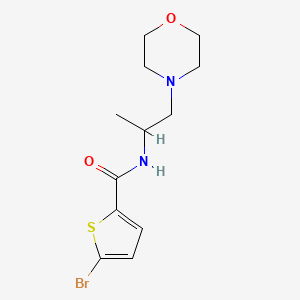
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
